molecular formula C12H14FN3S B11732443 3-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-5-amine

3-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-5-amine

Cat. No.: B11732443
M. Wt: 251.33 g/mol
InChI Key: RDVWVNCJEWORCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-5-amine is a synthetic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a cyclopropyl group, a fluorinated thiophene moiety, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-5-amine typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the cyclopropyl and fluorinated thiophene groups. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated thiophene moiety using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, base catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-cyclopropyl-N-[(5-methylpyrazin-2-yl)methyl]propanamide: Similar in structure but with a pyrazine ring instead of a thiophene ring.

    3-cyclopropyl-N-(pyrazin-2-yl)propanamide: Lacks the fluorinated thiophene moiety.

Uniqueness

3-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-5-amine is unique due to the presence of the fluorinated thiophene moiety, which imparts distinct electronic and steric properties. This makes it particularly interesting for applications in medicinal chemistry and material science .

Biological Activity

3-Cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-5-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic implications, and comparative analysis with similar compounds.

The molecular formula of this compound is C15H20FN3S, with a molecular weight of 293.4 g/mol. The structure features a pyrazole ring substituted with cyclopropyl and fluorinated thiophene groups, which may influence its biological activity.

PropertyValue
Molecular FormulaC15H20FN3S
Molecular Weight293.4 g/mol
IUPAC NameN-[(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)methyl]-1-(5-fluorothiophen-2-yl)methanamine
InChI KeyAKHPBQVWBSXIIT-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that this compound may exhibit anti-inflammatory and antimicrobial properties by inhibiting key enzymes linked to inflammatory responses.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.
  • Receptor Modulation : Potential modulation of Toll-like receptors (TLRs), which are crucial for the immune response, could lead to enhanced therapeutic effects against infections.

Biological Activity Studies

Several studies have investigated the biological activities of related pyrazole compounds, providing insights into the potential effects of this compound.

Cytotoxicity and Antiparasitic Activity

Research on structurally similar compounds has demonstrated significant cytotoxicity against various cancer cell lines while exhibiting low toxicity towards normal human cells. For instance, derivatives of pyrazoles have shown effectiveness against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that pyrazole derivatives can inhibit bacterial growth effectively, making them candidates for further exploration as antimicrobial agents .

Case Studies and Research Findings

  • Case Study on Cytotoxicity : A study assessed a series of pyrazole derivatives for cytotoxic effects on human fibroblast cell lines (MRC-5). Results indicated that certain analogs exhibited significant cytotoxicity, raising questions about their safety profiles .
  • Antiparasitic Efficacy : Compounds similar to this compound have shown low micromolar potency against several protozoan species while maintaining low toxicity to host cells . This suggests a promising therapeutic window for treating parasitic infections.

Comparative Analysis

When compared to other pyrazole derivatives, this compound exhibits unique properties due to its cyclopropyl and fluorinated thiophene components. These modifications can enhance binding affinity to biological targets and potentially improve therapeutic efficacy.

Compound NameStructure FeaturesBiological Activity
Similar Compound ALacks fluorinated thiopheneReduced antimicrobial activity
Similar Compound BContains chlorine instead of fluorineAltered reactivity and activity profile

Properties

Molecular Formula

C12H14FN3S

Molecular Weight

251.33 g/mol

IUPAC Name

5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-2-methylpyrazol-3-amine

InChI

InChI=1S/C12H14FN3S/c1-16-12(6-10(15-16)8-2-3-8)14-7-9-4-5-11(13)17-9/h4-6,8,14H,2-3,7H2,1H3

InChI Key

RDVWVNCJEWORCT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2CC2)NCC3=CC=C(S3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.